molecular formula C10H13ClN2O2 B069070 tert-Butyl (6-chloropyridin-2-yl)carbamate CAS No. 159603-71-1

tert-Butyl (6-chloropyridin-2-yl)carbamate

Cat. No.: B069070
CAS No.: 159603-71-1
M. Wt: 228.67 g/mol
InChI Key: UEYNRRQJJHZENW-UHFFFAOYSA-N
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Description

Tert-Butyl (6-chloropyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Mechanism of Action

Action Environment

The action, efficacy, and stability of “tert-Butyl (6-chloropyridin-2-yl)carbamate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action and stability.

Biological Activity

tert-Butyl (6-chloropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and its unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10_{10}H12_{12}ClN2_2O2_2

Molecular Weight: 228.675 g/mol

Physical Properties:

  • Density: 1.2 g/cm³
  • Boiling Point: 282.2 °C
  • Melting Point: 173-175 °C

The presence of the chlorine atom in the pyridine ring is notable, as it can influence the compound's reactivity and interactions with biological targets, potentially enhancing its pharmacological profile through mechanisms such as halogen bonding .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The carbamate group allows for covalent bonding with active sites on enzymes, which can inhibit their function. Additionally, the pyridine moiety may engage in π-π stacking interactions with aromatic residues in proteins, modulating their activity .

Table 1: Comparison of Mechanisms with Related Compounds

CompoundMechanism of Action
This compoundInhibits enzyme activity via covalent bond formation
tert-Butyl (6-bromopyridin-2-yl)carbamateSimilar mechanism; bromine may affect binding affinity
tert-Butyl (6-fluoropyridin-2-yl)carbamateFluorine enhances reactivity and binding interactions

Drug Development

This compound has been utilized as an intermediate in synthesizing pharmaceuticals targeting various diseases. For instance, it has been investigated for its role as a building block in compounds aimed at treating conditions related to the calcitonin gene-related peptide (CGRP), which is implicated in migraine pathophysiology .

Case Studies

  • CGRP Receptor Antagonism : Research has demonstrated that derivatives of tert-butyl carbamates can effectively antagonize CGRP receptors, which are crucial in migraine mechanisms. In vitro studies showed that these compounds could significantly reduce CGRP-induced cAMP levels in cell lines expressing CGRP receptors .
  • Antitumor Activity : In studies focusing on cancer therapeutics, this compound has been shown to inhibit histone acetyltransferase activity, suggesting potential applications as an antitumor agent. The inhibition of this enzyme can lead to altered gene expression profiles that may suppress tumor growth .

Safety and Toxicology

While promising, it is essential to consider the safety profile of this compound. It is classified as harmful by inhalation and contact with skin, causing irritation upon exposure. Proper handling protocols should be established when working with this compound to mitigate health risks .

Properties

IUPAC Name

tert-butyl N-(6-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYNRRQJJHZENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159603-71-1
Record name 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

64 mL of ethyl acetate were added to a reaction system and cooled to about −15° C. with a salt and ice bath followed by blowing in 10.6 g (107 millimoles) of phosgene. A mixed solution containing 5.5 g (42.8 millimoles) of 2-amino-6-chloropyridine, 11.1 g (85.6 millimoles) of N,N-diisopropylethylamine, 6.34 g (85.5 millimoles) of t-butanol and 43 mL of ethyl acetate were dropped into this phosgene solution over the course of 2.5 hours while holding the internal temperature at −15° C. to −5° C. Following completion of dropping, the solution was stirred for 3 hours at the same temperature range. Next, 50 mL of water and 23.2 g of 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. The aqueous phase was extracted with ethyl acetate. The organic phase was washed with water and concentrated under reduced pressure. The resulting crude crystals were subjected to quantitative analysis by HPLC. The target (6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 93%. There was hardly any urea compound formed.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
6.34 g
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
64 mL
Type
solvent
Reaction Step Five

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